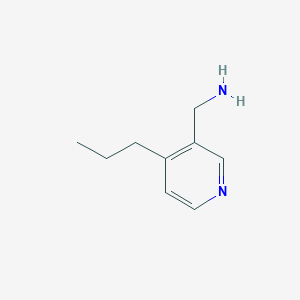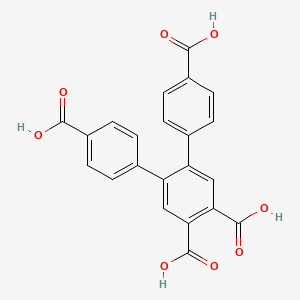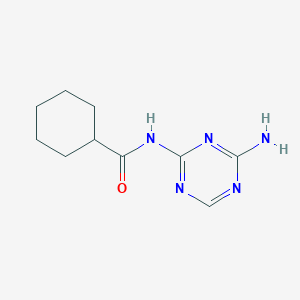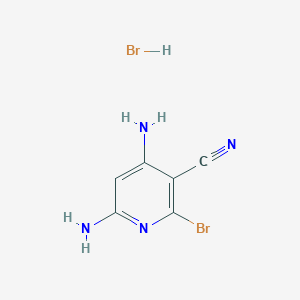
1H-Inden-1-amine,4-bromo-2,3-dihydro-6-methyl-,(1R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- is a chiral compound belonging to the class of indene derivatives. This compound features a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 1-position of the indene ring system. The (1R)- configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- can be synthesized through several methods. One common approach involves the bromination of 2,3-dihydro-6-methyl-1H-indene, followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and yield.
化学反応の分析
Types of Reactions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into more saturated derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2,3-dihydro-6-methyl-1H-indene.
Oxidation: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indene-1-one.
Reduction: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indane.
科学的研究の応用
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
- 1H-Inden-1-amine, 4-chloro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-iodo-2,3-dihydro-6-methyl-, (1R)-
Comparison: Compared to its analogs with different halogens, 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- may exhibit distinct reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC名 |
(1R)-4-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChIキー |
ZTVOBQOGJGGIJZ-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC2=C(CC[C@H]2N)C(=C1)Br |
正規SMILES |
CC1=CC2=C(CCC2N)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

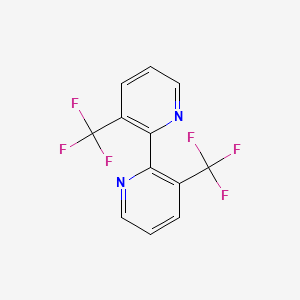
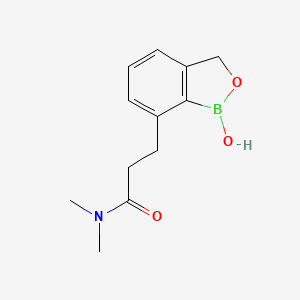
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
